Ethyl cyclopropanecarboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60696. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

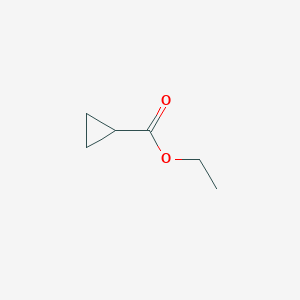

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDOSDVZPSGLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196704 | |

| Record name | Ethyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4606-07-9 | |

| Record name | Ethyl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclopropanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl cyclopropanecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopropanecarboxylate is an organic compound with the chemical formula C₆H₁₀O₂.[1] It is the ethyl ester of cyclopropanecarboxylic acid and is recognized for its utility as a versatile building block in organic synthesis.[2] This colorless liquid, possessing a characteristic fruity odor, is a key intermediate in the preparation of various pharmaceuticals and agrochemicals. Its compact and strained cyclopropyl ring imparts unique stereochemical and reactive properties, making it a valuable synthon for introducing the cyclopropane moiety into more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity | |

| Boiling Point | 129-133 °C (lit.) | |

| Density | 0.96 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.420 (lit.) | |

| Flash Point | 18 °C (64.4 °F) - closed cup | |

| Water Solubility | Immiscible |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 4606-07-9 | |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C1CC1 | [2] |

| InChI | 1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | [2] |

| InChIKey | LDDOSDVZPSGLFZ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl and cyclopropyl protons.

-

Ethyl group (-CH₂CH₃): A quartet around 4.1 ppm (2H, -OCH₂-) and a triplet around 1.2 ppm (3H, -CH₃).

-

Cyclopropyl protons: A multiplet for the methine proton (-CH-) and multiplets for the diastereotopic methylene protons (-CH₂-) of the cyclopropane ring.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopropane ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks correspond to C-H and C-O stretching vibrations.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns involve the loss of the ethoxy group or parts of the cyclopropyl ring. The base peak is often observed at m/z 69.[2][4]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the ester functional group and the strained cyclopropane ring.

Hydrolysis

Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid and ethanol.

Ring-Opening Reactions

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions, particularly when activated by a Lewis acid. Nucleophiles can attack one of the ring carbons, leading to the formation of a 1,3-difunctionalized propane derivative. This reactivity is a cornerstone of its utility in synthesis. The reaction often proceeds via an Sₙ2-like mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[5][6]

Caption: Sₙ2-like nucleophilic ring-opening of this compound.

Friedel-Crafts Type Reactions

This compound can act as a three-carbon electrophile in Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid catalyst. This reaction typically involves the opening of the cyclopropane ring and subsequent acylation or alkylation of the aromatic ring, leading to the formation of compounds such as 2-methylindanones.

Caption: Friedel-Crafts reaction of this compound with an aromatic compound.

Experimental Protocols

Synthesis of this compound

1. Fischer Esterification of Cyclopropanecarboxylic Acid

-

Principle: This method involves the acid-catalyzed esterification of cyclopropanecarboxylic acid with ethanol.

-

Procedure:

-

To a round-bottom flask equipped with a condenser and a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 equivalent), ethanol (excess, e.g., 3-5 equivalents), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the reaction mixture to reflux (approximately 85 °C) for several hours (e.g., 16 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the mixture to room temperature.

-

Perform a work-up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

-

2. From Ethyl γ-Chlorobutyrate

-

Principle: This method involves the intramolecular cyclization of ethyl γ-chlorobutyrate using a strong base.

-

Procedure:

-

In a reaction vessel, dissolve ethyl γ-chlorobutyrate (1.0 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a solution of a strong base, such as sodium ethoxide in ethanol (e.g., 1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

-

Add water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the product by distillation.[7]

-

Caption: General workflow for the synthesis and purification of this compound.

Determination of Physical Properties (General Procedures)

The following are general experimental protocols for determining the physical properties of a liquid compound like this compound.

-

Boiling Point Determination (Thiele Tube Method):

-

Attach a small test tube containing a few milliliters of the sample and an inverted capillary tube to a thermometer.

-

Place the assembly in a Thiele tube filled with a high-boiling point oil.

-

Heat the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the capillary tube as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Density Measurement (Pycnometer Method):

-

Weigh a clean, dry pycnometer (a flask with a specific volume).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and weigh it again.

-

Measure the temperature of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Refractive Index Measurement (Abbe Refractometer):

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Place a few drops of the sample on the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Safety Information

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its unique combination of a strained cyclopropane ring and an ester functional group provides a platform for a variety of chemical transformations, including ring-opening reactions and Friedel-Crafts type annulations. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. This compound (CAS 4606-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (4606-07-9) IR Spectrum [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ethyl Cyclopropanecarboxylate (CAS 4606-07-9)

Introduction

This compound (CAS No. 4606-07-9) is a versatile organic compound featuring a unique three-membered cyclopropane ring attached to an ethyl ester functional group.[1][2] This structure imparts a combination of rigidity, specific stereoelectronic properties, and reactivity that makes it a valuable building block in modern organic synthesis.[1] Its applications are widespread, ranging from the synthesis of complex molecules in the pharmaceutical and agrochemical industries to its use in the fragrance sector for its characteristic fruity odor.[1][2]

In drug development, the cyclopropane motif is frequently employed as a bioisostere for phenyl rings or gem-dimethyl groups, offering improved metabolic stability, reduced off-target toxicity, and constrained conformations that can enhance binding affinity to biological targets.[1] this compound serves as a key intermediate for introducing this valuable moiety into active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, reactivity, and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing essential data for experimental design and evaluation.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| CAS Number | 4606-07-9 | [4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | Ethyl cyclopropylcarboxylate, Cyclopropanecarboxylic acid ethyl ester | [1][2][6] |

| Molecular Formula | C₆H₁₀O₂ | [1][5] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| EC Number | 225-010-4 | [4][5] |

| MDL Number | MFCD00001282 | [4] |

| InChIKey | LDDOSDVZPSGLFZ-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | CCOC(=O)C1CC1 | [1][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Boiling Point | 129-133 °C (lit.) | [4][6] |

| Density | 0.96 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index | n20/D 1.420 (lit.) | [4] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [4] |

| Water Solubility | Immiscible / Sparingly soluble | [1] |

| Storage | Store in a cool, dry, well-ventilated flammables area | [1][8] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Approximate Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Reference(s) |

| ¹H NMR | δ 4.13 (q, 2H, -OCH₂ CH₃)δ 1.60 (m, 1H, -CH -CO₂Et)δ 1.26 (t, 3H, -OCH₂CH₃ )δ 0.96 (m, 2H, cyclopropane CH₂ )δ 0.85 (m, 2H, cyclopropane CH₂ ) | [1] |

| ¹³C NMR | δ ~174 (C=O)δ ~60 (-OC H₂CH₃)δ ~14 (-OCH₂C H₃)δ ~13 (cyclopropane -C H-)δ ~8 (cyclopropane -C H₂-) | [6][9][10] |

| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch, strong)~1300-1000 cm⁻¹ (C-O stretch) | [7][11] |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z = 114.Base peak often at m/z = 69 ([M-OC₂H₅]⁺).Other significant fragments at m/z = 86 ([M-C₂H₄]⁺), 41. | [1][12][13] |

Synthesis and Manufacturing

Several synthetic routes are employed for the preparation of this compound. The most common methods involve intramolecular cyclization or the direct esterification of cyclopropanecarboxylic acid.

Route 1: Intramolecular Cyclization

This is one of the most efficient and widely cited methods, typically starting from γ-butyrolactone. The process involves a two-step sequence: ring-opening to form an ethyl 4-halobutyrate intermediate, followed by base-induced intramolecular cyclization.

Experimental Protocol 4.1.1: Improved Two-Step Synthesis from γ-Butyrolactone

This protocol is adapted from the procedure described by Bunce and Kent.

Step 1: Preparation of Ethyl 4-chlorobutyrate

-

In a 3-liter flask equipped with a reflux condenser and an addition funnel, combine 861 g (10.0 moles) of γ-butyrolactone and 1250 g (10.5 moles) of thionyl chloride.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture and add 510 g (11 moles) of absolute ethanol dropwise over 2 hours with stirring. Evolved HCl should be trapped.

-

After the addition is complete, heat the mixture to reflux for another hour.

-

Remove excess ethanol and volatile byproducts using a rotary evaporator.

-

The resulting crude product is purified by vacuum distillation to yield ethyl 4-chlorobutyrate (bp 77-78 °C / 16 mm Hg). The expected yield is approximately 85%.

Step 2: Cyclization to this compound

-

Prepare a solution of sodium ethoxide by carefully adding 126.5 g (5.5 moles) of sodium metal in small pieces to 1200 mL of absolute ethanol in a 3-liter flask with mechanical stirring. Use an ice bath to control the exothermic reaction if necessary.

-

To the rapidly stirred sodium ethoxide solution, add the ethyl 4-chlorobutyrate (prepared in Step 1, ~5.0 moles) dropwise over 2 hours.

-

After the addition, heat the mixture to reflux and stir for 1 hour.

-

Cool the reaction mixture and carefully neutralize it to pH 6 with dropwise addition of 10 M H₂SO₄.

-

Decant the solution from the precipitated salt (sodium sulfate) and concentrate it by distilling off the ethanol.

-

Combine the residue with the salt, add sufficient water to dissolve the salt, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with saturated NaCl solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation.

-

The crude product is purified by distillation to yield this compound (bp 129-133 °C). The expected yield for this step is approximately 66%.

Route 2: Esterification of Cyclopropanecarboxylic Acid

A straightforward method is the Fischer esterification of commercially available cyclopropanecarboxylic acid.

Experimental Protocol 4.2.1: Acid-Catalyzed Esterification

-

To a flask equipped with a condenser, add 8.6 g of cyclopropanecarboxylic acid and 23 mL of ethanol.[14][15]

-

Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid.[14][15]

-

Heat the mixture to reflux (approx. 85 °C) for 16 hours.[14][15]

-

Monitor the reaction by GC analysis until the starting acid is consumed.[14][15]

-

Upon completion, cool the mixture and perform a standard aqueous workup, neutralizing the acid catalyst with a mild base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain this compound. The reported yield is 98%.[14][15]

Reactivity and Applications

The unique reactivity of this compound stems from the interplay between the strained cyclopropane ring and the electron-withdrawing ester group.

Applications in Organic Synthesis

This compound is a key reagent for introducing the cyclopropane unit into larger molecules.[6] One of its notable applications is in Friedel-Crafts type reactions with aromatic compounds to form 2-methylindanones, which are valuable scaffolds in medicinal chemistry.[6][16]

The mechanism involves the Lewis acid-catalyzed opening of the cyclopropane ring to generate an electrophilic species that subsequently undergoes an intramolecular Friedel-Crafts acylation with the aromatic ring.[5][17]

Relevance in Drug Development

The cyclopropyl group is considered a "privileged" motif in medicinal chemistry.[1] Its incorporation can lead to:

-

Increased Potency: The rigid structure can lock a molecule into a bioactive conformation, improving its fit with a target receptor.

-

Enhanced Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic oxidation compared to alkyl chains or aromatic rings.

-

Improved Physicochemical Properties: It can modulate lipophilicity and other properties to enhance drug-likeness.

-

Novelty and Patentability: Introduction of this group can create new chemical entities with unique properties.

This compound serves as a readily available and versatile starting material for accessing these benefits in the synthesis of new drug candidates.[3][18]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 4: GHS Hazard Information

| Hazard | Code | Description | Reference(s) |

| Pictogram | GHS02 | Flame | [4][5] |

| Signal Word | Danger | [4][5] | |

| Hazard Statement | H225 | Highly flammable liquid and vapor | [5][12] |

| Precautionary Statements | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [5] |

| P233 | Keep container tightly closed. | [5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [5] |

-

Handling: Use in a well-ventilated area or fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][19] Avoid contact with skin and eyes and inhalation of vapor.[19] Keep away from all sources of ignition and take measures to prevent the build-up of electrostatic charge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8][10]

-

First Aid:

-

Skin Contact: Immediately wash with soap and water and rinse thoroughly.[19]

-

Eye Contact: Rinse opened eye for several minutes under running water.[19]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[10]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[10][19]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a cornerstone building block in organic chemistry with significant implications for research and development, particularly in the pharmaceutical industry. Its unique structural features provide a reliable route to the synthesis of complex molecules containing the valuable cyclopropane moiety. A thorough understanding of its properties, synthetic pathways, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

- 1. This compound (4606-07-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. pharmaacademias.com [pharmaacademias.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (4606-07-9) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. This compound [webbook.nist.gov]

- 15. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 16. researchgate.net [researchgate.net]

- 17. byjus.com [byjus.com]

- 18. mt.com [mt.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of ethyl cyclopropanecarboxylate, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Molecular Structure and Identifiers

This compound possesses a compact and strained three-membered cyclopropane ring attached to an ethyl ester group. This unique structural motif imparts specific chemical reactivity and conformational rigidity, which are highly desirable in the design of bioactive molecules.

Molecular Formula: C₆H₁₀O₂[1][2][3][4][5][6][7][8]

Canonical SMILES: CCOC(=O)C1CC1[1][4][8][9]

InChI: InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3[1][3][4][5][8][9]

InChIKey: LDDOSDVZPSGLFZ-UHFFFAOYSA-N[1][4][5][8][9]

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 114.14 g/mol | [1][2][4][6][7][8][9] |

| Appearance | Colorless to light yellow clear liquid | [2][3][4][7] |

| Boiling Point | 129-133 °C | [4][9] |

| Density | 0.96 g/mL at 25 °C | [4][9] |

| Refractive Index | n20/D 1.420 | [4][9] |

| Flash Point | 18 °C (64.4 °F) | [2][7][9] |

| Solubility | Immiscible in water; Slightly soluble in Chloroform and Methanol | [3][4] |

| CAS Number | 4606-07-9 | [1][2][3][4][5][6][7][9] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

1. Fischer Esterification of Cyclopropanecarboxylic Acid

This method involves the acid-catalyzed esterification of cyclopropanecarboxylic acid with ethanol.

-

Materials:

-

Cyclopropanecarboxylic acid (8.6 g)

-

Ethanol (23 mL)

-

Concentrated sulfuric acid (2 drops)

-

-

Procedure:

-

To a 10-mL, three-necked flask equipped with a condenser, a magnetic stir bar, and a thermometer, charge the cyclopropanecarboxylic acid and ethanol.[1]

-

Add the concentrated sulfuric acid to the mixture.[1]

-

Heat the mixture to reflux (approximately 85 °C) and maintain for 16 hours.[1]

-

Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of the starting material.[1]

-

Upon completion, the product can be isolated and purified by distillation.[3] A 98% yield of this compound can be obtained through this method.[1][3]

-

Caption: Fischer esterification workflow for this compound.

2. Cyclization of Ethyl ɣ-chlorobutyrate

This alternative synthesis involves the intramolecular cyclization of an ethyl ɣ-halobutyrate.

-

Materials:

-

Ethyl ɣ-chlorobutyrate (1.505 kg)

-

18.7% Sodium ethylate solution in ethanol (4 kg)

-

-

Procedure:

-

The reaction is carried out in a pressure vessel (autoclave).[6]

-

The sodium ethylate solution is charged into the autoclave.[6]

-

The ethyl ɣ-chlorobutyrate is then added.[6]

-

The autoclave is heated to a temperature between 140 and 200 °C, with a preferred range of 155 to 160 °C.[6]

-

The reaction proceeds via an intramolecular nucleophilic substitution to form the cyclopropane ring.

-

After the reaction is complete, the mixture is worked up to isolate the this compound. This method can yield up to 91.2% of the desired product.[6]

-

Caption: Cyclization workflow for this compound synthesis.

References

- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]

- 3. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0900777A1 - Process for the preparation of esters of cyclopropanecarboxylic acid with lower alcohols - Google Patents [patents.google.com]

- 6. US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of Ethyl Cyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl cyclopropanecarboxylate, a valuable building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol .[1][2][3] Its structure has been elucidated and confirmed through the combined application of ¹H NMR, ¹³C NMR, IR, and MS techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the ethyl and cyclopropyl protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.12 | Quartet (q) | 2H | 7.1 | -O-CH₂-CH₃ |

| 1.55 | Multiplet (m) | 1H | - | -CH- (cyclopropyl) |

| 1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

| 0.85 | Multiplet (m) | 4H | - | -CH₂-CH₂- (cyclopropyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (ester carbonyl) |

| 60.5 | -O-CH₂- |

| 14.3 | -CH₃ |

| 12.8 | -CH- (cyclopropyl) |

| 8.5 | -CH₂- (cyclopropyl) |

IR (Infrared) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups, most notably the ester carbonyl.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2985 | Strong | C-H stretch (aliphatic) |

| 1730 | Strong | C=O stretch (ester) |

| 1180 | Strong | C-O stretch (ester) |

| 1040 | Medium | C-C stretch (cyclopropane) |

MS (Mass Spectrometry)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that confirms its molecular weight and structure.[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 15 | [M]⁺ (Molecular Ion) |

| 85 | 60 | [M - C₂H₅]⁺ |

| 69 | 100 | [C₃H₅CO]⁺ (Base Peak) |

| 41 | 85 | [C₃H₅]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 seconds.

-

Temperature: 298 K.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Parameters:

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

-

Mass Analysis: The instrument is set to scan a mass-to-charge (m/z) range of approximately 10-200 amu.

-

Data Acquisition: The relative abundance of each ion is recorded to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

In-Depth Technical Guide to ¹³C NMR Analysis of Ethyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl cyclopropanecarboxylate. It includes predicted spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the structure-spectrum correlation, designed to assist researchers in the identification and characterization of this molecule.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using an online NMR prediction tool and are provided as a reference for spectral assignment. Actual experimental values may vary depending on the specific conditions, such as solvent and concentration.

| Carbon Atom | Chemical Structure | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C=O | Carbonyl Carbon | ~173.5 | Singlet |

| -O-CH₂- | Methylene Carbon (Ethyl) | ~60.5 | Singlet |

| -CH₃ | Methyl Carbon (Ethyl) | ~14.2 | Singlet |

| -CH- | Methine Carbon (Cyclopropyl) | ~15.5 | Singlet |

| -CH₂- | Methylene Carbons (Cyclopropyl) | ~8.5 | Singlet |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum, typically around 173.5 ppm.

-

Ethyl Group Carbons (-O-CH₂- and -CH₃): The methylene carbon of the ethyl group, being directly attached to the electronegative oxygen atom, is found further downfield (around 60.5 ppm) compared to the terminal methyl carbon (around 14.2 ppm).

-

Cyclopropyl Ring Carbons (-CH- and -CH₂-): The carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum due to the ring strain and the unique hybridization of the carbon atoms. The methine carbon, being attached to the electron-withdrawing ester group, is slightly deshielded (around 15.5 ppm) compared to the two equivalent methylene carbons of the cyclopropane ring (around 8.5 ppm).

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample as an internal chemical shift reference (δ = 0.00 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

Instrument: The following parameters are suitable for a standard 400 MHz NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically done by optimizing the deuterium lock signal.

3.3. Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary carbonyl carbon.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its predicted ¹³C NMR chemical shifts.

Caption: Structure-spectrum correlation for this compound.

An In-depth Technical Guide to the Infrared Spectrum of Ethyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of ethyl cyclopropanecarboxylate. It includes a detailed analysis of the vibrational frequencies, a summary of the quantitative spectral data, and a standardized experimental protocol for obtaining the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the identification and characterization of this compound.

Core Data Presentation: Infrared Absorption Spectrum

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The quantitative data for the principal absorption peaks, as obtained from a neat liquid film sample, are summarized in the table below.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Assignment | Functional Group |

| 3084 | 81.99 | C-H stretch | Cyclopropyl group |

| 3010 | 73.18 | C-H stretch | Cyclopropyl group |

| 2984 | 55.48 | C-H stretch (asymmetric) | Ethyl group (CH₃) |

| 2942 | 68.27 | C-H stretch (asymmetric) | Ethyl group (CH₂) |

| 2880 | 76.54 | C-H stretch (symmetric) | Ethyl group (CH₃) |

| 1726 | 5.83 | C=O stretch | Ester |

| 1466 | 60.18 | C-H bend (scissoring) | Ethyl group (CH₂) |

| 1448 | 56.63 | C-H bend (asymmetric) | Ethyl group (CH₃) |

| 1388 | 51.54 | C-H bend (symmetric) | Ethyl group (CH₃) |

| 1358 | 56.73 | CH₂ wag | Cyclopropyl group |

| 1292 | 51.99 | CH₂ wag | Ethyl group (CH₂) |

| 1180 | 17.55 | C-O stretch | Ester |

| 1096 | 45.42 | C-O stretch | Ester |

| 1046 | 32.53 | C-C stretch | Cyclopropyl ring |

| 1024 | 33.11 | CH₂ twist | Cyclopropyl group |

| 938 | 65.57 | C-C stretch | Skeleton |

| 866 | 62.53 | CH₂ rock | Cyclopropyl group |

| 812 | 70.33 | CH rock | Cyclopropyl group |

Analysis of the Spectrum

The IR spectrum of this compound exhibits several key features that are indicative of its molecular structure. The most prominent absorption band is observed at 1726 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group. The high intensity of this peak is a hallmark of the carbonyl group.

The presence of the cyclopropyl ring is confirmed by the C-H stretching vibrations appearing at 3084 cm⁻¹ and 3010 cm⁻¹ . These absorptions at wavenumbers higher than 3000 cm⁻¹ are typical for C-H bonds in strained ring systems. Further evidence for the cyclopropyl group is provided by the various bending and rocking modes observed in the fingerprint region, including the CH₂ wag at 1358 cm⁻¹, the CH₂ twist at 1024 cm⁻¹, and the CH₂ rock at 866 cm⁻¹.

The ethyl group gives rise to a series of characteristic absorptions. The asymmetric and symmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the range of 2880-2984 cm⁻¹ . The corresponding C-H bending vibrations are located at 1466 cm⁻¹ (CH₂ scissoring), 1448 cm⁻¹ (CH₃ asymmetric bend), and 1388 cm⁻¹ (CH₃ symmetric bend) .

Finally, the C-O stretching vibrations of the ester linkage are observed as strong bands at 1180 cm⁻¹ and 1096 cm⁻¹ .

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

The following protocol outlines the standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using the salt plate method.

Materials:

-

FTIR spectrometer

-

Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

This compound sample

-

Acetone (for cleaning)

-

Kimwipes or other soft, lint-free tissue

-

Desiccator for storing salt plates

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Record a background spectrum with no sample in the beam path. This will account for atmospheric and instrumental contributions to the spectrum.

-

Sample Preparation:

-

Place one salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place a single drop of this compound onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Analysis:

-

Carefully place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing: After data acquisition, the spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning:

-

Disassemble the salt plates.

-

Thoroughly clean the plates by rinsing them with acetone and gently wiping them dry with a Kimwipe.

-

Return the clean, dry salt plates to a desiccator for storage to prevent damage from atmospheric moisture.

-

Visualization of Key Vibrational Modes

The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Correlation of functional groups and IR absorptions.

Mass spectrometry of ethyl cyclopropanecarboxylate

An In-depth Technical Guide to the Mass Spectrometry of Ethyl Cyclopropanecarboxylate

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of small molecules is paramount. Mass spectrometry stands out as a powerful analytical technique for elucidating molecular weight and structure. This guide provides a detailed examination of the mass spectrometric behavior of this compound, a common organic ester.

This compound is an ester with the chemical formula C₆H₁₀O₂.[1][2] Its structure consists of a cyclopropane ring attached to a carboxyl group, which is esterified with ethanol.

Key Molecular Properties:

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a widely used "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[6] This process not only creates a molecular ion ([M]⁺•) but also induces significant fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[6][7]

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound exhibits several characteristic peaks. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 114, confirming the compound's molecular weight.[8] However, due to the molecule's stability, this peak has a relatively low abundance. The most intense peak, known as the base peak, appears at m/z 69.[8]

Quantitative Data Presentation

The quantitative data from the electron ionization mass spectrum of this compound is summarized below. The base peak (m/z 69) is assigned a relative intensity of 100%, and all other peaks are scaled relative to it.

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 114 | 3.3 | [C₆H₁₀O₂]⁺• (Molecular Ion) |

| 87 | 12.3 | [M - C₂H₃]⁺ |

| 86 | 23.2 | [M - C₂H₄]⁺• |

| 85 | 6.6 | [M - C₂H₅]⁺ |

| 69 | 100.0 | [C₄H₅O]⁺ (Base Peak) |

| 41 | 33.9 | [C₃H₅]⁺ |

| 29 | 24.0 | [C₂H₅]⁺ |

| Table 1: Prominent ions in the EI mass spectrum of this compound. Data sourced from ChemicalBook.[8] |

Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 114) follows predictable pathways for esters and cyclic compounds.

dot

Caption: Primary fragmentation pathways for this compound.

Key Fragmentation Mechanisms:

-

Formation of the Base Peak (m/z 69): The most favorable fragmentation is the alpha-cleavage of the ethoxy radical (•OC₂H₅), resulting in the highly stable cyclopropylacylium ion at m/z 69. This is a characteristic fragmentation for esters.[9]

-

Formation of m/z 86: This ion is likely formed through a McLafferty-type rearrangement, involving the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl group.

-

Formation of m/z 41: The cyclopropylacylium ion (m/z 69) can lose a neutral carbon monoxide (CO) molecule to produce the cyclopropyl cation ([C₃H₅]⁺) at m/z 41.[10]

-

Formation of m/z 85: This fragment arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

Formation of m/z 29: The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), formed by cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.[11][12] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for ionization and detection.

dot

Caption: Standard experimental workflow for GC-MS analysis.

Sample Preparation

-

Objective: To prepare a solution of this compound suitable for GC-MS injection.

-

Method:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

-

Instrumentation and Conditions

The following table outlines typical parameters for a GC-MS system.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI)[6] |

| Ion Source Temperature | 230 °C[8] |

| Electron Energy | 70 eV[6] |

| Mass Range | m/z 25-350 |

| Scan Rate | 2 scans/sec |

| Table 2: Typical GC-MS experimental parameters. |

Data Analysis

-

Chromatogram Review: Examine the total ion chromatogram (TIC) to identify the retention time of the peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.

-

Spectral Interpretation: Analyze the fragmentation pattern to confirm the identity of the compound by comparing it to a reference library (e.g., NIST) and known fragmentation rules.[1] The molecular ion, base peak, and other key fragments should be identified.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 4606-07-9 [sigmaaldrich.com]

- 5. chemeo.com [chemeo.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. rroij.com [rroij.com]

- 8. This compound (4606-07-9) IR Spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. an.shimadzu.com [an.shimadzu.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl cyclopropanecarboxylate, an important reagent in organic synthesis. The information is presented to support research, development, and quality control activities.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C6H10O2 | - | - |

| Molecular Weight | 114.14 | g/mol | - |

| Boiling Point | 129-134 | °C | (lit.) |

| Density | 0.96 | g/mL | at 25 °C (lit.) |

| Refractive Index | 1.420 | - | n20/D (lit.) |

| Flash Point | 18 | °C | (closed cup) |

| Solubility | Not miscible in water | - | - |

| Appearance | Colorless to light yellow clear liquid | - | - |

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is a suitable method.[1]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirrer (if using an oil bath)

Procedure:

-

Place a few milliliters of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly into the heating bath.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air trapped inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tube. This indicates that the liquid has reached its boiling point.

-

Record the temperature at which the rapid stream of bubbles is observed. This is the boiling point of the liquid.[1]

-

For increased accuracy, the determination can be repeated, and the average value taken.

Density is the mass per unit volume of a substance. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.[2][3]

Apparatus:

-

Graduated cylinder or pycnometer (density bottle)

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).

-

Add a known volume (V) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure the combined mass of the container and the liquid (m2).

-

The mass of the liquid (m) is calculated as m = m2 - m1.

-

The density (ρ) is then calculated using the formula: ρ = m / V.[2]

-

Ensure all measurements are made at a constant, recorded temperature, as density is temperature-dependent.

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used to identify and assess the purity of a substance.

Apparatus:

-

Abbe refractometer or a digital refractometer

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index reading.

-

The reading should be taken at the D-line of sodium (589 nm), which is standard.

-

Clean the prism thoroughly after the measurement.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[4] A qualitative assessment of the solubility of this compound in water can be performed as follows.

Apparatus:

-

Test tube

-

Pipettes or droppers

-

Vortex mixer or shaker

Procedure:

-

Add a known volume of distilled water (e.g., 5 mL) to a test tube.

-

Add a small, known volume of this compound (e.g., 0.5 mL) to the test tube.

-

Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and observe. If two distinct layers form, the substance is considered immiscible or not soluble in water.[5] If a single, clear phase results, the substance is soluble. The formation of a cloudy or emulsified mixture may indicate partial solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining physical properties.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide on the Solubility of Ethyl Cyclopropanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl cyclopropanecarboxylate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a general experimental protocol for determining the solubility of liquid esters. This information is crucial for professionals in chemical research and drug development who utilize this compound as a reagent or building block.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 0.96 g/mL at 25 °C[2] |

| Boiling Point | 129-133 °C[2] |

| Flash Point | 18 °C (64.4 °F)[2] |

| Refractive Index | n20/D 1.420[2] |

| Water Solubility | Immiscible/Not miscible[1][3] |

Solubility in Organic Solvents

| Solvent | Qualitative Solubility |

| Chloroform | Slightly soluble[1] |

| Methanol | Slightly soluble[1] |

Based on the principle of "like dissolves like," it can be inferred that this compound, an ester with both polar (the ester group) and nonpolar (the cyclopropyl and ethyl groups) characteristics, is likely to be soluble in a range of common organic solvents. Esters are generally soluble in alcohols, ethers, and chlorinated solvents. For instance, a lab report on a similar small ester, ethyl ethanoate, indicates its solubility in organic solvents like acetone and methylated spirits.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility testing.[4][5]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, diethyl ether, chloroform)

-

Small, calibrated test tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath or incubator for temperature control

-

Analytical balance (if preparing solutions by mass)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Maintain a constant temperature for the experiment using a water bath or incubator.

-

Initial Test: In a small test tube, add a known volume (e.g., 0.1 mL) of this compound.

-

Solvent Addition: To the same test tube, add the selected organic solvent in small, incremental portions (e.g., 0.1 mL at a time).

-

Mixing: After each addition of the solvent, cap the test tube and vortex for 1-2 minutes to ensure thorough mixing.[5]

-

Observation: After mixing, visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, separate layers). A compound is considered dissolved if the solution is clear.

-

Equilibration: Allow the mixture to stand for a sufficient period at the controlled temperature to ensure it has reached equilibrium.

-

Data Recording: Record the total volume of solvent added to achieve a completely clear solution.

-

Quantification: Calculate the solubility in terms of volume/volume percentage or, if the densities are known, convert to a mass/volume or molar concentration. For more precise quantitative data, a gravimetric or spectroscopic method can be employed where a saturated solution is prepared, and the concentration of the solute is determined after separating any undissolved portion.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is a flammable liquid; keep it away from ignition sources.[2]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

This guide provides a starting point for researchers and professionals working with this compound. While specific quantitative solubility data is sparse, the provided information on its properties and a general experimental protocol should facilitate its effective use in various applications.

References

Stability and Storage of Ethyl Cyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage of ethyl cyclopropanecarboxylate, a key building block in the synthesis of various pharmaceuticals and agrochemicals. Understanding its stability profile is critical for ensuring the quality, efficacy, and safety of end products. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4606-07-9[1] |

| Molecular Formula | C₆H₁₀O₂[1] |

| Molecular Weight | 114.14 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 129-133 °C (lit.) |

| Density | 0.96 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.420 (lit.) |

| Solubility | Sparingly soluble in water |

Recommended Storage Conditions

To maintain the integrity of this compound, it is essential to adhere to proper storage conditions. Multiple sources recommend storing the compound in a cool, dry place.[2] It should be kept in a tightly sealed container to prevent moisture ingress and at room temperature.[3] For safety, it should be stored away from sources of ignition such as heat, flames, and sparks, and shielded from direct sunlight.[4]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Temperature | Room temperature[3] |

| Atmosphere | Sealed in a dry environment[3] |

| Light | Protect from direct sunlight[4] |

| Container | Tightly closed container |

| Incompatibilities | Acids, Bases, Oxidizing agents, Reducing agents[4] |

Stability Profile and Degradation Pathways

This compound is generally stable under recommended storage conditions.[4] However, like most esters, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Esters of cyclopropanecarboxylic acid have been shown to possess significantly greater stability against both acid- and base-catalyzed hydrolysis compared to other esters.[2] One study demonstrated that a cyclopropane analogue of valacyclovir had a half-life of over 300 hours at 40°C and pH 6, whereas valacyclovir's half-life was 69.7 hours under the same conditions.[2] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[2]

3.1.1. Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst and water, this compound can hydrolyze to form cyclopropanecarboxylic acid and ethanol.

3.1.2. Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, this compound undergoes saponification to yield a salt of cyclopropanecarboxylic acid and ethanol.

Thermal Stability

Photostability

Forced degradation studies should include exposure to light to assess the photostability of this compound.[5] The ICH Q1B guideline provides a framework for conducting photostability testing, which typically involves exposure to a combination of UV and visible light.[5]

Oxidative Stability

The potential for oxidative degradation should be evaluated by exposing this compound to an oxidizing agent.[5] This helps to identify potential degradation products that may form in the presence of oxidative stress.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop and validate a stability-indicating assay.[6] These studies typically involve exposing the compound to stress conditions more severe than accelerated stability testing.[6]

Table 3: General Protocol for Forced Degradation of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified period. |

| Thermal Degradation | Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 80°C) for a specified period. |

| Photodegradation | Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Note: The exact conditions (temperature, duration, and concentration of reagents) should be optimized to achieve a target degradation of 5-20%.[5]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[7]

4.2.1. Method Development Considerations

-

Column: A reversed-phase column (e.g., C18) is often suitable for separating compounds of moderate polarity like this compound and its likely degradation product, cyclopropanecarboxylic acid.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of all components.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance should be selected.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Summary of Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the qualitative information is summarized in Table 4.

Table 4: Qualitative Stability Summary of this compound

| Stress Factor | Stability Profile | Potential Degradation Products |

| Acidic pH | Susceptible to hydrolysis, but likely more stable than other esters.[2] | Cyclopropanecarboxylic acid, Ethanol |

| Alkaline pH | Susceptible to hydrolysis (saponification). | Cyclopropanecarboxylate salt, Ethanol |

| Elevated Temperature | Susceptible to thermal decomposition. | Carbon oxides[4] |

| Light | Photostability profile needs to be determined experimentally. | Not specified |

| Oxidation | Susceptibility to oxidation needs to be determined experimentally. | Not specified |

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. The primary degradation pathways are hydrolysis and thermal decomposition. For drug development and manufacturing, it is imperative to conduct thorough stability studies, including forced degradation, to understand its degradation profile and to develop and validate a stability-indicating analytical method. This will ensure the quality and integrity of the final product throughout its shelf life.

References

- 1. This compound | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. japsonline.com [japsonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Ethyl Cyclopropanecarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ethyl cyclopropanecarboxylate, a valuable building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document details its various synonyms and identifiers, physicochemical properties, and established synthesis protocols.

Chemical Identity and Descriptors

This compound is a cycloalkane carboxylate ester characterized by a three-membered cyclopropane ring attached to an ethyl ester group. For clarity and unambiguous identification in research and development, a variety of naming conventions and registry numbers are utilized.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below, facilitating cross-referencing across different databases and publications.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 4606-07-9[1][2] |

| PubChem CID | 78351[1] |

| EC Number | 225-010-4[1][3] |

| Beilstein Registry Number | 2039752[3][4] |

| MDL Number | MFCD00001282[1][3] |

| InChI | InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3[1][2] |

| InChIKey | LDDOSDVZPSGLFZ-UHFFFAOYSA-N[1][2] |

| SMILES | CCOC(=O)C1CC1[1][3] |

| Molecular Formula | C6H10O2[1][2] |

| Synonyms | Ethyl cyclopropylcarboxylate, Cyclopropanecarboxylic acid ethyl ester, (Ethoxycarbonyl)cyclopropane, NSC 60696[1][2][5][6] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These values are essential for reaction planning, purification, and safety considerations.

| Property | Value |

| Molecular Weight | 114.14 g/mol [1][2] |